Fasciculol A
Overview
Description
Fasciculol A is a terpenoid . It is one of the fasciculols, which are specific to mushrooms of the Hypholoma genus, especially H. fasciculare and H. lateritium .
Synthesis Analysis
Fasciculol A and its C-24 epimer were synthesized from lanosterol . The synthesis confirmed the absolute stereo-structure of Fasciculol A .Molecular Structure Analysis
The chemical formula of Fasciculol A is C30H52O4 . Its exact mass is 476.39 and its molecular weight is 476.740 . The elemental analysis shows that it contains C, 75.58; H, 10.99; O, 13.42 .Scientific Research Applications
Plant Growth Inhibition and Antimicrobial Activity
Fasciculol A, along with its derivatives, has been identified as a plant growth inhibitory compound. It has shown weak antimicrobial activity against specific strains such as Staphylococcus aureus and Klebsiella pneumoniae. Fasciculol A is notable for its unique structural components, which include two glycol systems in its lanostane skeleton, making it a rare natural compound with significant biological activity. These characteristics have led to its isolation from the fruit bodies of Neatnatoloma fasciculare and have implications for its use in agriculture and microbiology research (Ikeda et al., 1977).
Structural and Biochemical Characterization
The structural elucidation of Fasciculol A has been a key area of research. Its isolation as a tetracyclic triterpene ester with a novel depsipeptide group marks a first in fungal metabolites. This discovery has opened doors for further studies into the biochemical pathways and mechanisms through which Fasciculol A and similar compounds exert their biological effects. Understanding its structure can lead to potential applications in drug discovery, especially for compounds targeting plant growth or microbial infections (Ikeda et al., 1977).
Toxicology and Safety Studies
Research has also been conducted on the toxic principles of Neamatoloma fasciculare, the mushroom from which Fasciculol A is derived. Studies identifying fasciculol E and F as toxic principles point to the importance of understanding the safety and potential toxicological effects of these compounds. Such research is crucial for determining the safe use of Fasciculol A in any potential applications, especially in fields related to health and environmental safety (Suzuki et al., 1983).
properties
IUPAC Name |
(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-25,31-34H,9-17H2,1-8H3/t18-,19-,22-,23+,24-,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBUVOQLORAVHG-JVMFQBISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasciculol A | |
CAS RN |
64971-21-7 | |
Record name | Fasciculol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064971217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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